Cas no 2137451-62-6 (1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester)

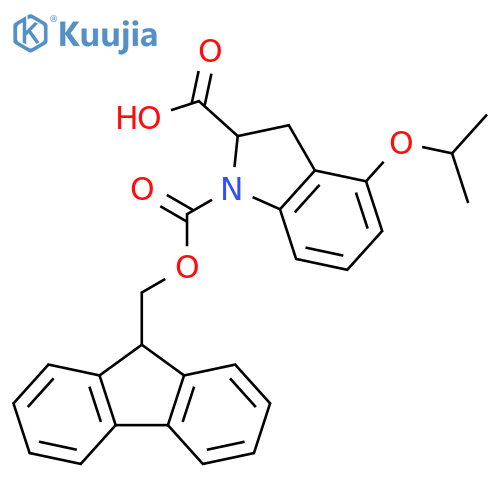

2137451-62-6 structure

商品名:1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester

CAS番号:2137451-62-6

MF:C27H25NO5

メガワット:443.491107702255

CID:5277358

1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester

-

- インチ: 1S/C27H25NO5/c1-16(2)33-25-13-7-12-23-21(25)14-24(26(29)30)28(23)27(31)32-15-22-19-10-5-3-8-17(19)18-9-4-6-11-20(18)22/h3-13,16,22,24H,14-15H2,1-2H3,(H,29,30)

- InChIKey: OQNKLFMPHTXUOF-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C2=C(C(OC(C)C)=CC=C2)CC1C(O)=O

1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-694983-0.5g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |

2137451-62-6 | 0.5g |

$1316.0 | 2023-03-10 | ||

| Enamine | EN300-694983-0.05g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |

2137451-62-6 | 0.05g |

$1152.0 | 2023-03-10 | ||

| Enamine | EN300-694983-1.0g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |

2137451-62-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-694983-10.0g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |

2137451-62-6 | 10.0g |

$5897.0 | 2023-03-10 | ||

| Enamine | EN300-694983-0.25g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |

2137451-62-6 | 0.25g |

$1262.0 | 2023-03-10 | ||

| Enamine | EN300-694983-2.5g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |

2137451-62-6 | 2.5g |

$2688.0 | 2023-03-10 | ||

| Enamine | EN300-694983-0.1g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |

2137451-62-6 | 0.1g |

$1207.0 | 2023-03-10 | ||

| Enamine | EN300-694983-5.0g |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |

2137451-62-6 | 5.0g |

$3977.0 | 2023-03-10 |

1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

2137451-62-6 (1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬